molecular formula C22H19BrN4O6 B5458106 N-(2-bromo-4,5-dimethylphenyl)-2-[4-[(Z)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide

N-(2-bromo-4,5-dimethylphenyl)-2-[4-[(Z)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide

Cat. No.: B5458106
M. Wt: 515.3 g/mol
InChI Key: DBSXJCVCVDBWRT-YVMONPNESA-N
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Description

N-(2-bromo-4,5-dimethylphenyl)-2-[4-[(Z)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a brominated aromatic ring, a nitro-substituted pyrimidine, and an acetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(2-bromo-4,5-dimethylphenyl)-2-[4-[(Z)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4O6/c1-12-9-16(23)18(10-13(12)2)24-19(28)11-33-15-6-3-14(4-7-15)5-8-17-20(27(31)32)21(29)26-22(30)25-17/h3-10H,11H2,1-2H3,(H,24,28)(H2,25,26,29,30)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSXJCVCVDBWRT-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)NC(=O)COC2=CC=C(C=C2)C=CC3=C(C(=O)NC(=O)N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1C)Br)NC(=O)COC2=CC=C(C=C2)/C=C\C3=C(C(=O)NC(=O)N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-bromo-4,5-dimethylphenyl)-2-[4-[(Z)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide typically involves multiple steps, including bromination, nitration, and acetamidation reactions. The synthetic route may start with the bromination of 4,5-dimethylphenyl to introduce the bromine atom. This is followed by the nitration of the pyrimidine ring to introduce the nitro group. The final step involves the coupling of the brominated aromatic ring with the nitro-substituted pyrimidine through an acetamide linkage. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

N-(2-bromo-4,5-dimethylphenyl)-2-[4-[(Z)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Scientific Research Applications

N-(2-bromo-4,5-dimethylphenyl)-2-[4-[(Z)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis for the development of new materials and molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases due to its unique chemical structure.

    Industry: The compound may be used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-2-[4-[(Z)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The nitro group in the pyrimidine ring may play a crucial role in its biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components. The brominated aromatic ring and acetamide linkage may also contribute to its binding affinity and specificity towards target proteins or enzymes.

Comparison with Similar Compounds

N-(2-bromo-4,5-dimethylphenyl)-2-[4-[(Z)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide can be compared with similar compounds such as:

    N-(4-bromo-phenyl)-3,5-dinitro-benzamide: This compound features a similar brominated aromatic ring and nitro groups but lacks the acetamide linkage and pyrimidine ring.

    N-(4-bromo-3-methylphenyl)-3,5-dinitrobenzamide: This compound has a similar structure but includes a methyl group on the aromatic ring and lacks the acetamide linkage and pyrimidine ring.

The uniqueness of this compound lies in its combination of a brominated aromatic ring, nitro-substituted pyrimidine, and acetamide linkage, which may confer distinct chemical and biological properties.

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